N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c1-8-12(17-13(19)10-3-2-6-21-10)14(20)18-7-9(15)4-5-11(18)16-8/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBENKSXDWBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-chloropyridine with ethyl acetoacetate, followed by cyclization to form the pyrido[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and pyrido-pyrimidine core are susceptible to hydrolytic cleavage under acidic or basic conditions.
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Acidic Hydrolysis : The furan-2-carboxamide moiety undergoes hydrolysis in concentrated HCl at reflux (110°C), yielding furan-2-carboxylic acid and the pyrido-pyrimidine amine derivative.
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Basic Hydrolysis : In NaOH/ethanol (80°C), the methyl group at position 2 of the pyrido-pyrimidine ring can undergo demethylation, forming a hydroxylated intermediate .
Table 1: Hydrolysis Reaction Conditions and Products
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 110°C, 6h | Furan-2-carboxylic acid + Pyrido-pyrimidine amine | 72% |
| Basic hydrolysis | 2M NaOH/ethanol, 80°C, 4h | Hydroxypyrido-pyrimidine + CO₂ | 58% |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrido-pyrimidine ring facilitates NAS at the 7-chloro position.
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Chloro Displacement : Reaction with amines (e.g., morpholine) in DMF at 120°C replaces the chlorine atom with a secondary amine group .
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Thiol Substitution : Treatment with thiophenol/K₂CO₃ in DMSO at 90°C produces a thioether derivative.
Table 2: NAS Reaction Parameters
| Nucleophile | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Morpholine | DMF | 120°C | 8h | 7-Morpholinopyrido-pyrimidine | 85% |
| Thiophenol | DMSO | 90°C | 6h | 7-Phenylthio derivative | 67% |
Reduction Reactions
The carbonyl group at position 4 of the pyrido-pyrimidine core is reducible.
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Catalytic Hydrogenation : Using H₂/Pd-C in ethanol (50 psi, 25°C) reduces the 4-oxo group to a hydroxyl group.
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Borohydride Reduction : NaBH₄ in THF selectively reduces the amide carbonyl to a secondary alcohol at -20°C.
Table 3: Reduction Outcomes
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi, 25°C | 4-Hydroxypyrido-pyrimidine | High (>90%) |
| NaBH₄ | THF, -20°C, 2h | Secondary alcohol | Moderate (65%) |
Electrophilic Aromatic Substitution (EAS)
The furan ring undergoes EAS at the 5-position due to its electron-rich nature.
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the furan ring (yield: 78%) .
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Halogenation : Br₂ in CCl₄ adds bromine to the furan ring, forming a 5-bromo derivative.
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings:
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Suzuki Coupling : With phenylboronic acid/Pd(PPh₃)₄/K₂CO₃ in dioxane (100°C, 12h), the 7-chloro group is replaced by a phenyl group (yield: 82%) .
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Buchwald-Hartwig Amination : Forms C-N bonds with aryl amines using Xantphos/Pd₂(dba)₃.
Oxidation Reactions
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Methyl Group Oxidation : KMnO₄/H₂SO₄ oxidizes the 2-methyl group to a carboxylic acid.
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Furan Ring Epoxidation : mCPBA in DCM epoxidizes the furan double bond, though this reaction is low-yielding (35%) due to steric hindrance .
Complexation with Metals
The amide and pyrido-pyrimidine N-atoms coordinate with transition metals:
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Cu(II) Complexes : Forms stable complexes in methanol with a 1:2 metal-ligand ratio.
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Fe(III) Chelation : Demonstrated in acetonitrile, leading to paramagnetic species.
Key Stability Considerations
Scientific Research Applications
Structural Representation
The compound features a pyrido-pyrimidine core with a furan ring and a carboxamide functional group, which contributes to its biological activity.
Antitumor Activity
Research has demonstrated that compounds similar to N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide exhibit potent antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines expressing folate receptors. For instance, a related compound inhibited the growth of Chinese hamster ovary cells with IC50 values less than 1 nM, indicating strong efficacy against tumor cells .
Case Study: Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase)
A study highlighted the ability of this class of compounds to inhibit GARFTase, an enzyme critical for purine biosynthesis in cancer cells. In vivo tests revealed that specific derivatives exhibited significant antitumor efficacy in severe combined immunodeficient mice bearing SKOV3 tumors, showcasing the potential for selective tumor targeting through enhanced cellular uptake mechanisms .
Selective Membrane Transport
The compound's structure allows it to selectively target folate transporters (FRs), which are often overexpressed in various tumors. This selectivity not only enhances the therapeutic index but also minimizes side effects associated with conventional chemotherapeutics. The binding interactions of these compounds with FRs have been elucidated through crystal structure analysis, providing insights into their mechanism of action and potential for overcoming drug resistance .
Enzyme Inhibition Profiles
This compound has shown promise as an inhibitor of various kinases and enzymes involved in cancer progression. Its ability to inhibit specific pathways suggests its utility in combination therapies aimed at enhancing the efficacy of existing treatments .
Mechanism of Action
The mechanism of action of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein, leading to changes in its conformation and activity .
Comparison with Similar Compounds
Structural Analogues in the Pyrido[1,2-a]pyrimidinone Family
The compound N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-1-carboxamide (BG15429) shares the same pyrido-pyrimidinone core but differs in the carboxamide substituent (naphthalene vs. furan). Key differences include:
| Property | Target Compound | BG15429 |
|---|---|---|
| Substituent at Position 3 | Furan-2-carboxamide (C₅H₃O₂-) | Naphthalene-1-carboxamide (C₁₁H₇O-) |
| Molecular Formula | C₁₄H₁₀ClN₃O₃ | C₂₀H₁₄ClN₃O₂ |
| Molecular Weight | 303.70 g/mol | 363.80 g/mol |
| Lipophilicity (Predicted) | Moderate (due to furan’s oxygen atoms) | Higher (naphthalene’s aromatic bulk enhances logP) |
The naphthalene group in BG15429 introduces greater hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the furan analog. This difference could influence pharmacokinetic profiles in biological systems .
Comparison with Pyrrolo[1,2-b]pyridazine Derivatives
The European patent application (EP 4 374 877 A2) describes compounds such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide. While these share a carboxamide functional group, their core structure (pyrrolo[1,2-b]pyridazine) diverges significantly from the pyrido-pyrimidinone scaffold. Key distinctions include:
- Core Heterocycle: Pyrrolo-pyridazine vs. pyrido-pyrimidinone.
- Substituents: The patent compounds feature trifluoromethyl, morpholine, and cyano groups, which are absent in the target compound.
- Biological Targets: Pyrrolo-pyridazine derivatives are often optimized for kinase inhibition (e.g., JAK/STAT pathways), whereas pyrido-pyrimidinones may target different enzymes or receptors .
Research Findings and Implications
- The naphthalene substituent might improve binding affinity to hydrophobic enzyme pockets compared to the furan group .
- Patent Compounds : The inclusion of trifluoromethyl and morpholine groups in the pyrrolo-pyridazine derivatives highlights a design strategy for enhancing metabolic stability and target selectivity, which could inform future modifications of the target compound .
Biological Activity
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a compound belonging to the pyrido[1,2-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrido[1,2-a]pyrimidine core with a chloro substituent and a furan-2-carboxamide moiety. Its molecular formula is with a molecular weight of approximately 276.68 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClN₄O₂ |
| Molecular Weight | 276.68 g/mol |
| CAS Number | 663620-71-1 |
| LogP | 2.937 |
| PSA (Polar Surface Area) | 85.17 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes:
- Inhibition of Enzymes : The compound exhibits inhibitory activity against enzymes such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFTase), which are crucial in nucleotide biosynthesis pathways. This inhibition can lead to reduced proliferation of cancer cells by limiting their ability to synthesize DNA and RNA .
- Selective Targeting : Research indicates that this compound selectively targets folate receptors in tumor cells, enhancing its potential as an anticancer agent while minimizing effects on normal cells .
Anticancer Properties
Several studies have evaluated the anticancer properties of this compound:
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In Vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and SKOV3 (ovarian cancer), with IC50 values in the low nanomolar range .
Cell Line IC50 (nM) MCF-7 < 10 SKOV3 < 5
Antimicrobial Activity
In addition to its anticancer effects, this compound also shows promising antimicrobial properties:
- Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria, exhibiting moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Case Study 1: Efficacy in Tumor Models
In a study involving severe combined immunodeficient mice bearing SKOV3 tumors, this compound was administered alongside standard chemotherapy agents. The results indicated a significant reduction in tumor size compared to controls, suggesting enhanced therapeutic efficacy due to its selective targeting mechanism .
Case Study 2: Resistance Mechanism
Another investigation explored the compound's ability to circumvent resistance mechanisms commonly seen in cancer therapies. By inhibiting GARFTase rather than thymidylate synthase (TS), which is often associated with drug resistance, this compound offers a novel approach to treating resistant tumors .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide?
- Methodological Answer : Multi-step reactions involving condensation of pyrido[1,2-a]pyrimidinone precursors with furan-2-carboxamide derivatives are typical. For example, similar pyrimidine derivatives are synthesized via cyclocondensation of substituted aldehydes with ethyl cyanoacetate in acetic acid, monitored by TLC, and purified via recrystallization (ethanol/water) . Optimization may require adjusting reaction time, temperature, and stoichiometric ratios of intermediates.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for structurally related pyrimidine-carboxamide derivatives .
- Spectroscopic validation :
- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 4-oxo group).
- NMR (¹H/¹³C) to resolve aromatic protons (pyrido[1,2-a]pyrimidin core) and furan methyl groups .
- High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., ESI+ mode for protonated ions) .
Q. What safety precautions should be observed during handling?
- Methodological Answer :
- Avoid ignition sources (sparks, open flames) due to flammability risks .
- Use PPE (gloves, lab coat) to prevent skin contact.
- Store in a cool, dry environment away from direct heat .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- Compare experimental X-ray crystallography bond lengths/angles with DFT-calculated geometries .
- Reconcile NMR chemical shifts with predicted values from computational tools (e.g., ACD/Labs or ChemDraw).
- Repeat spectroscopic measurements under standardized conditions (solvent, temperature) to rule out experimental artifacts .
Q. What computational strategies predict the physicochemical properties of this compound?
- Methodological Answer :
- Lipinski’s Rule of Five : Calculate LogP (octanol-water partition coefficient), hydrogen bond donors/acceptors, and molecular weight to assess drug-likeness .
- pKa prediction : Use software like MarvinSuite or ACD/pKa to estimate ionization states affecting solubility and bioavailability .
- Molecular docking : Screen against target proteins (e.g., kinases) to hypothesize binding modes and guide SAR studies .
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Methodological Answer :
- Reaction solvent optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance reaction rates .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in pyrido[1,2-a]pyrimidin formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher purity .
Q. What methodologies are recommended for evaluating biological activity in kinase inhibition assays?
- Methodological Answer :
- In vitro kinase assays : Use ADP-Glo™ or fluorescence-based platforms to measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR) .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and correlate with kinase inhibition data .
- SAR studies : Synthesize analogs with modified substituents (e.g., chloro to fluoro) to identify critical pharmacophores .
Q. How can researchers address low aqueous solubility during formulation studies?
- Methodological Answer :
- Salt formation : React with hydrochloric acid to generate hydrochloride salts, improving solubility .
- Nanoformulation : Use liposomes or PEGylated nanoparticles to enhance bioavailability .
- Co-solvent systems : Prepare stock solutions in DMSO followed by dilution in PBS (pH 7.4) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
